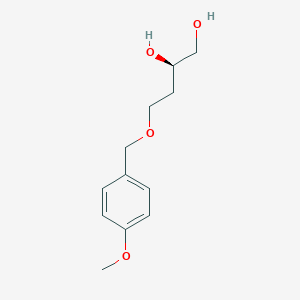
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol
描述
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, commonly referred to as MBBD, is a compound that has seen increasing use in scientific research due to its unique properties. MBBD is an enantiomer of butanediol, and is used as a chiral building block in many organic syntheses. It is also a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies.
科学研究应用
Electrocatalytic Oxidation Applications
Research has shown that compounds like 4-methoxybenzyl alcohol, closely related to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, can be oxidized electrocatalytically using polypyridyl complexes of ruthenium. This process is significant in aqueous media and involves studying the relationship between the redox potential of the complexes and their reactivity (Navarro, Giovani, & Romero, 1998).
Chiral Building Blocks in Pheromone Enantiosynthesis
The compound plays a role as a chiral building block in pheromone enantiosynthesis. For instance, derivatives of 1,3-butanediol, which include structures similar to (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol, have been used in the lipase-mediated resolution to produce compounds for this purpose. This demonstrates its applicability in synthesizing complex chemical structures (Izquierdo et al., 2001).
Biocatalysis in Pharmaceutical Intermediates
The compound is also relevant in biocatalysis, particularly in the production of pharmaceutical intermediates. For example, asymmetric hydrogen-transfer biocatalysis using mutated enzymes has been applied to produce derivatives of 1,3-butanediol, a key component in pharmaceuticals, with high yield and stereoselectivity (Itoh et al., 2007).
Metabolic Engineering for High-Yield Production
Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to improve the production of compounds like (R)-1,3-butanediol, which is closely related to the compound . This approach is aimed at developing sustainable bioprocesses for producing enantiopure compounds from renewable resources, demonstrating the compound's potential in green chemistry and biotechnology (Liu et al., 2021).
Autotrophic Production in Bacteria
Research also focuses on engineering bacteria like Cupriavidus necator for the autotrophic production of compounds like (R)-1,3-butanediol. The process involves utilizing carbon dioxide as a carbon source, highlighting the potential environmental benefits and sustainability of producing such compounds (Gascoyne et al., 2021).
属性
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJTKHDXQBLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659810 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Methoxybenzyloxy)-1,2-butanediol | |
CAS RN |
213978-61-1 | |
| Record name | (2R)-4-[(4-Methoxyphenyl)methoxy]butane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



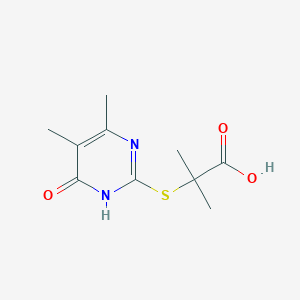

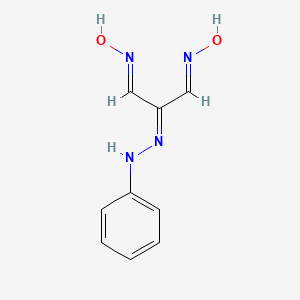
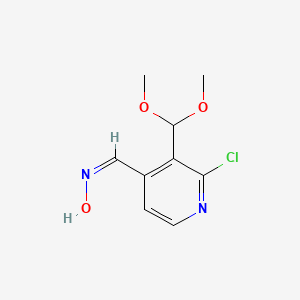
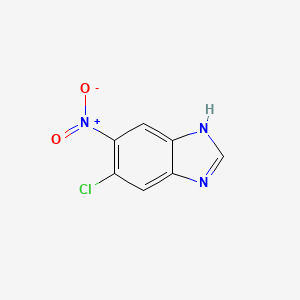
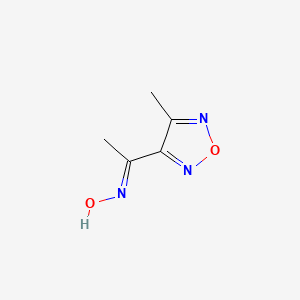
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
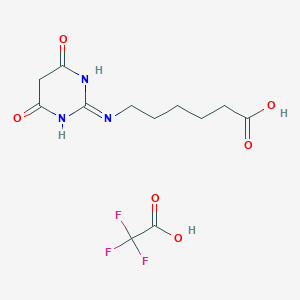
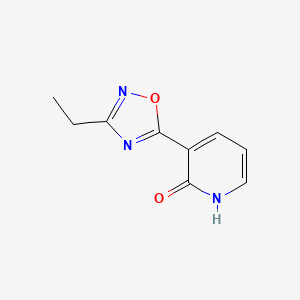

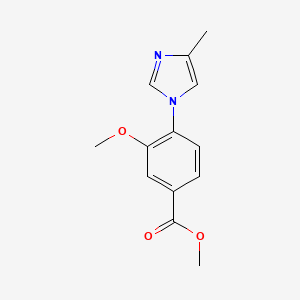
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
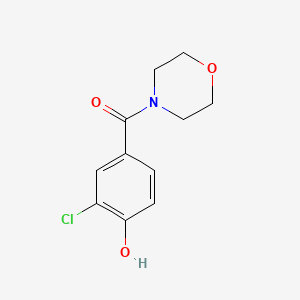
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)